
N-(3,4-difluorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O4/c1-30-19-9-5-14(12-20(19)31-2)18-8-10-22(29)27(26-18)11-3-4-21(28)25-15-6-7-16(23)17(24)13-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLBNFNGSDXMJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3,4-difluorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C20H19F2N3O3
- Molecular Weight : 419.44 g/mol
The structure features a difluorophenyl group and a dimethoxyphenyl moiety linked through a butanamide chain to a pyridazinone scaffold. This unique combination suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, studies have shown that related hydroxamic acids can act as histone deacetylase (HDAC) inhibitors, leading to increased cytotoxicity against cancer cell lines.
- Cytotoxicity : Compounds in this class have demonstrated two- to five-fold higher potency against various cancer cell lines compared to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .
The proposed mechanism of action involves the inhibition of HDACs, which play a crucial role in the regulation of gene expression related to cell cycle progression and apoptosis. By inhibiting these enzymes, the compound may induce cell cycle arrest and promote apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. The presence of fluorine atoms and methoxy groups is believed to enhance lipophilicity and improve binding affinity to target proteins.
Structural Feature | Effect on Activity |
---|---|
Difluorophenyl Group | Increased potency in binding interactions |
Dimethoxyphenyl Group | Enhanced solubility and bioavailability |
Pyridazinone Core | Essential for HDAC inhibition |
Case Studies
- In Vitro Studies : In vitro assays have shown that derivatives of this compound significantly inhibit cell proliferation in breast cancer cell lines. The IC50 values indicate strong cytotoxic effects at low concentrations.
- Docking Studies : Molecular docking simulations suggest that the compound binds effectively to the active site of HDAC8, with binding affinities surpassing those of known inhibitors .
Safety and Toxicity
While preliminary studies highlight the anticancer potential, comprehensive toxicity evaluations are essential. Current data suggest moderate toxicity profiles, but further studies are needed to establish safety parameters for therapeutic use.
Q & A
Basic: What are the standard synthetic routes for N-(3,4-difluorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:
- Amide coupling : Reaction of 3,4-dimethoxyphenyl-substituted pyridazinone intermediates with activated carboxylic acid derivatives (e.g., using EDCI/HOBt) to form the butanamide backbone .
- Substitution reactions : Introduction of the 3,4-difluorophenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amination .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol or methanol to achieve >95% purity. Reaction progress is monitored by TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .
Advanced: How can reaction yields be optimized for the pyridazinone core under steric hindrance from the 3,4-dimethoxyphenyl group?
Methodological Answer:
Steric hindrance can reduce coupling efficiency. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional heating) and improves yields by 15–20% .
- Catalytic systems : Use of Pd(OAc)₂/Xantphos for C-N coupling, achieving >80% yield with 2 mol% catalyst loading .
- Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of bulky intermediates.
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the pyridazinone carbonyl (δ ~165–170 ppm in ¹³C NMR) and methoxy groups (δ ~3.8–4.0 ppm in ¹H NMR) .
- HRMS : Molecular ion [M+H]⁺ should match theoretical mass (e.g., C₂₃H₂₁F₂N₃O₄: calc. 466.1521, obs. 466.1518) .
- FT-IR : Confirmation of amide C=O stretch (~1680 cm⁻¹) and pyridazinone ring vibrations (~1600 cm⁻¹) .
Advanced: How can conflicting crystallography and NMR data for the pyridazinone tautomeric form be resolved?
Methodological Answer:
- Variable-temperature NMR : Monitor tautomer equilibrium shifts (e.g., enol-keto forms) between 25°C and 60°C .
- DFT calculations : Compare experimental ¹³C chemical shifts with computed values for each tautomer (RMSD < 2 ppm indicates dominant form) .
- X-ray crystallography : Resolves ambiguity by definitively assigning bond lengths (e.g., C=O vs. C-O in keto/enol forms) .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™ Kit) at 10 µM concentration .
- Cytotoxicity : MTT assay in HEK-293 or HeLa cells (IC₅₀ determination over 48–72 hrs) .
- Solubility : HPLC-UV quantification in PBS (pH 7.4) to guide dosing for in vivo studies .
Advanced: How to address contradictory data between enzyme inhibition and cellular efficacy?
Methodological Answer:
Discrepancies may arise from poor membrane permeability or off-target effects. Validate via:
- Permeability assays : Caco-2 monolayer model (Papp < 1×10⁻⁶ cm/s indicates poor absorption) .
- Proteome profiling : Use affinity chromatography followed by LC-MS/MS to identify off-target binding .
- Metabolite screening : LC-HRMS to detect intracellular degradation products (e.g., hydrolyzed amide bonds) .
Basic: What computational tools are suitable for predicting binding modes?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with target enzymes (e.g., kinase ATP-binding pockets) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors at pyridazinone carbonyl) using MOE or Phase .
Advanced: How to refine docking poses using experimental data?
Methodological Answer:
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates valid pose) .
- SAR correlation : Overlay docking results with IC₅₀ data from analogues (e.g., methoxy-to-ethoxy substitutions) to validate key interactions .
Basic: What storage conditions prevent degradation of the compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to minimize light-induced decomposition .
- Solvent : Dissolve in DMSO (10 mM stock), aliquot, and avoid freeze-thaw cycles (>3 cycles reduces stability by 20%) .
Advanced: How to characterize degradation pathways under accelerated stability conditions?
Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.